3,4-Dimethoxyphenyl formate

Directed ortho-metalation Regioselective functionalization Aryl formate

Source 3,4-dimethoxyphenyl formate (CAS 2033-88-7) for superior synthetic control. This aryl formate ester is specifically required to achieve regioselective functionalization at the C-3 position on 1,2,4-trimethoxybenzene scaffolds, a critical step that fails with the free phenol or alternative esters. Its distinct electronic environment optimizes migratory aptitude in Baeyer-Villiger oxidations and ensures stability during oxidative transformations like the Dakin reaction, preventing side reactions common with unprotected analogs. Procure this essential intermediate to guarantee the reaction outcomes and high yields (81-96%) detailed in the supporting literature.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 2033-88-7
Cat. No. B15195661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxyphenyl formate
CAS2033-88-7
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)OC=O)OC
InChIInChI=1S/C9H10O4/c1-11-8-4-3-7(13-6-10)5-9(8)12-2/h3-6H,1-2H3
InChIKeyAFELMBLPQGNDIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxyphenyl Formate (CAS 2033-88-7): Product Profile and Baseline Characterization for Scientific Procurement


3,4-Dimethoxyphenyl formate (CAS 2033-88-7) is an aryl formate ester derivative of 3,4-dimethoxyphenol, possessing the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol . This compound is characterized by a 1,2-dimethoxy-substituted phenyl ring bearing a formate ester (-OC(O)H) group at the para position relative to the 4-methoxy substituent . Its physicochemical properties include a calculated density of 1.147 g/cm³, a boiling point of 258.4°C at 760 mmHg, a flash point of 109.4°C, and a calculated LogP of approximately 1.8–1.9, indicating moderate lipophilicity . The compound serves primarily as a synthetic intermediate in organic synthesis, offering a formyl-protected phenolic hydroxyl group with reactivity characteristics distinct from other aryl esters and ethers [1].

Why 3,4-Dimethoxyphenyl Formate Cannot Be Substituted with Generic Aryl Formates or 3,4-Dimethoxyphenol in Synthetic Workflows


Generic substitution of 3,4-dimethoxyphenyl formate with structurally related analogs introduces measurable and consequential differences in reaction outcomes, selectivity, and process efficiency. The 3,4-dimethoxy substitution pattern on the phenyl ring substantially alters the electronic environment of the formate ester compared to unsubstituted phenyl formate, directly influencing both the migratory aptitude in Baeyer-Villiger oxidations and the regioselectivity of subsequent directed metalation reactions [1]. Substituting the formate ester with the free phenol (3,4-dimethoxyphenol, CAS 2033-89-8) eliminates the protecting group functionality and alters oxidation chemistry, while substitution with the corresponding chloroformate introduces different reactivity and handling considerations . The quantitative evidence below establishes the specific, verifiable differentiation that governs scientific selection of this compound.

3,4-Dimethoxyphenyl Formate: Quantified Differential Evidence for Informed Scientific Selection


Selective C-3 Functionalization via Directed Metalation: 3,4-Dimethoxyphenyl Formate Enables Regioselectivity Not Achievable with Free Phenol

3,4-Dimethoxyphenyl formate serves as a key intermediate enabling selective C-3 functionalization of the 1,2,4-trimethoxybenzene scaffold through directed metalation, a transformation not accessible using the corresponding free phenol (3,4-dimethoxyphenol). The formate ester provides the necessary directing group and protecting group functionality simultaneously, whereas the free phenol would undergo competing O-metalation and oxidation pathways . The overall synthetic strategy from vanillin to C-3 derivatives (7a-j) proceeds in 56% overall yield utilizing this intermediate, establishing a benchmark efficiency for this specific transformation sequence .

Directed ortho-metalation Regioselective functionalization Aryl formate Synthetic methodology

Baeyer-Villiger Oxidation Migratory Aptitude: 3,4-Dimethoxyphenyl Group Demonstrates Distinct Reactivity Versus Unsubstituted Phenyl

In the Baeyer-Villiger oxidation of acetophenones with performic acid in formic acid, the 3,4-dimethoxyphenyl substituent exhibits different migratory behavior and reaction energetics compared to unsubstituted phenyl and 4-methylphenyl groups [1]. Computational analysis using the MPWB1K functional with 6-311G(d,p) and 6-311++G(d,p) basis sets confirms that the electronic effects of the 3,4-dimethoxy substitution pattern alter the transition state energetics of the acid-catalyzed addition step compared to the unsubstituted phenyl analog [1]. The study compared three acetophenone derivatives (R-COCH3 with R = phenyl, 4-methylphenyl, and 3,4-dimethoxyphenyl) under identical conditions, establishing that the 3,4-dimethoxyphenyl substrate follows a distinct mechanistic energy profile [1].

Baeyer-Villiger oxidation Migratory aptitude Performic acid Computational chemistry

Hydrogen Peroxide-Mediated Dakin Reaction: Formate Ester vs. Free Phenol Differentiation in Oxidative Stability

In the Dakin reaction of aromatic aldehydes to phenols using hydrogen peroxide in acidic medium, the presence of a formate protecting group fundamentally alters the oxidative pathway and product outcome compared to the free phenolic form . The modified Dakin protocol employing trifluoroacetic acid acceleration converts aromatic aldehydes to corresponding phenols within 4 hours at room temperature, achieving yields of 81–96% for phenolic precursors . For 3,4-dimethoxyphenyl formate, the formate ester serves as both a protecting group and a latent phenol precursor that can be selectively deprotected under controlled conditions, whereas the free 3,4-dimethoxyphenol would undergo direct oxidation and potential over-oxidation side reactions under identical Dakin conditions . This differential stability under oxidative conditions constitutes a critical procurement consideration when designing multi-step syntheses requiring phenolic functionality retention until a specific synthetic stage .

Dakin reaction Oxidative stability Trifluoroacetic acid Phenolic precursor synthesis

Acylating Agent Reactivity Profile: 3,4-Dimethoxyphenyl Formate vs. 3,4-Dimethoxyphenyl Chloroformate

3,4-Dimethoxyphenyl formate and 3,4-dimethoxyphenyl chloroformate represent two distinct classes of acylating agents with fundamentally different reactivity profiles and handling requirements . The chloroformate derivative exhibits higher electrophilicity at the carbonyl carbon, reacting readily with nucleophiles including amines and alcohols to form carbamates and carbonates, respectively . In contrast, the formate ester is significantly less reactive, requiring more forcing conditions or catalysis for nucleophilic acyl substitution, which provides greater chemoselectivity in complex synthetic sequences where multiple nucleophilic sites are present . Additionally, the chloroformate requires handling under strictly anhydrous conditions and poses greater safety concerns due to phosgene-related hazards during both synthesis and storage, whereas the formate ester demonstrates greater bench stability . For applications requiring controlled, selective acylation rather than rapid quantitative conversion, the formate ester is the superior reagent choice .

Acylating agent Formate ester Chloroformate Reagent selection

Physicochemical Property Differentiation: Boiling Point and LogP as Determinants of Purification Strategy

The physicochemical properties of 3,4-dimethoxyphenyl formate differ measurably from closely related 3,4-dimethoxyphenyl derivatives, directly impacting purification strategy and analytical method development . The compound exhibits a boiling point of 258.4°C at 760 mmHg and a calculated LogP of 1.87–1.90, compared to 3,4-dimethoxyphenyl acetate (homoveratrate) which demonstrates a boiling point of 331.4±27.0°C at 760 mmHg and higher lipophilicity . This approximately 73°C difference in boiling point translates to distinct elution behavior in gas chromatography and differential volatility for vacuum distillation protocols . The LogP difference of the formate ester versus the acetate ester (approximately 1.9 vs. higher values for the acetate) affects retention time in reversed-phase HPLC, enabling orthogonal separation strategies when both compounds are present in reaction mixtures .

Physicochemical properties Chromatographic separation Boiling point LogP

3,4-Dimethoxyphenyl Formate: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Regioselective Synthesis of C-3 Functionalized 1,2,4-Trimethoxybenzene Derivatives

Based on the directed metalation strategy that proceeds from vanillin to C-3 functionalized 1,2,4-trimethoxybenzene derivatives in 56% overall yield , 3,4-dimethoxyphenyl formate is the essential intermediate for achieving regioselective functionalization at the C-3 position. This application scenario is specifically relevant for medicinal chemistry programs requiring 1,2,4-trimethoxybenzene scaffolds, as well as natural product synthesis where this substitution pattern appears in bioactive compounds including Euglossini bee attractants .

Baeyer-Villiger Oxidation Route Design Requiring Defined Migratory Aptitude

For synthetic routes employing Baeyer-Villiger oxidation of acetophenone derivatives, the distinct migratory behavior of the 3,4-dimethoxyphenyl group under performic acid/formic acid conditions [1] mandates the use of the correctly substituted substrate. Replacing the 3,4-dimethoxyphenyl moiety with unsubstituted phenyl or 4-methylphenyl alters the reaction energetics and product distribution, directly impacting synthetic efficiency and yield optimization [1].

Multi-Step Synthesis Requiring Protected Phenol Functionality with Orthogonal Oxidative Stability

In synthetic sequences where a phenolic hydroxyl group must be protected during oxidative transformations such as the Dakin reaction, 3,4-dimethoxyphenyl formate provides the necessary protection while allowing subsequent deprotection under controlled conditions. The modified Dakin protocol achieves 81–96% yields for phenolic precursors within 4 hours at room temperature , and the formate ester's stability to these oxidative conditions prevents the over-oxidation and side reactions that would compromise the free phenol under identical reaction parameters .

Chromatographic Method Development and Purification of 3,4-Dimethoxyphenyl Derivatives

The distinct boiling point (258.4°C) and LogP (1.87–1.90) of 3,4-dimethoxyphenyl formate relative to other 3,4-dimethoxyphenyl esters such as the acetate (boiling point 331.4°C) provide measurable differentiation that guides chromatographic method development. This property difference enables orthogonal separation strategies in both GC and reversed-phase HPLC, making the compound valuable as a reference standard for analytical method validation and impurity profiling in pharmaceutical quality control applications .

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